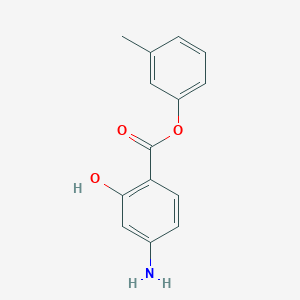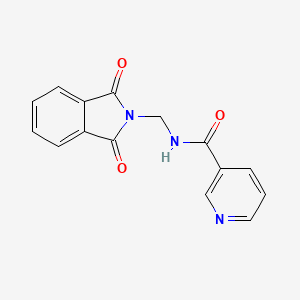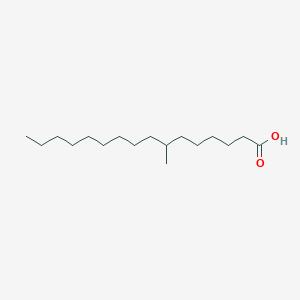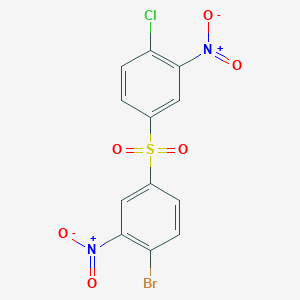
1-Bromo-4-(4-chloro-3-nitrobenzene-1-sulfonyl)-2-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-(4-chloro-3-nitrobenzene-1-sulfonyl)-2-nitrobenzene is an organic compound that belongs to the class of aromatic sulfonyl compounds. These compounds are characterized by the presence of a sulfonyl group attached to an aromatic ring. This particular compound also contains bromine, chlorine, and nitro functional groups, making it a highly substituted aromatic compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(4-chloro-3-nitrobenzene-1-sulfonyl)-2-nitrobenzene typically involves multi-step organic reactions. One possible route could be:
Nitration: Nitration of 4-chlorobenzenesulfonyl chloride to introduce nitro groups.
Bromination: Bromination of the nitrated product to introduce the bromine atom.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-4-(4-chloro-3-nitrobenzene-1-sulfonyl)-2-nitrobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Reduction Reactions: The nitro groups can be reduced to amines.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-(4-chloro-3-nitrobenzene-1-sulfonyl)-2-nitrobenzene can be used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition due to its sulfonyl group.
Medicine: Exploration as a potential pharmaceutical intermediate.
Industry: Use in the manufacture of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. For example:
Enzyme Inhibition: The sulfonyl group can interact with the active site of enzymes, inhibiting their activity.
Chemical Reactions: The nitro groups can participate in electron-withdrawing effects, influencing the reactivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-4-(4-chlorobenzene-1-sulfonyl)-2-nitrobenzene
- 1-Bromo-4-(4-nitrobenzene-1-sulfonyl)-2-nitrobenzene
- 1-Bromo-4-(4-chloro-3-nitrobenzene-1-sulfonyl)-benzene
Uniqueness
1-Bromo-4-(4-chloro-3-nitrobenzene-1-sulfonyl)-2-nitrobenzene is unique due to the specific combination of bromine, chlorine, and nitro groups, which can impart distinct chemical and physical properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
52289-49-3 |
|---|---|
Molekularformel |
C12H6BrClN2O6S |
Molekulargewicht |
421.61 g/mol |
IUPAC-Name |
4-(4-bromo-3-nitrophenyl)sulfonyl-1-chloro-2-nitrobenzene |
InChI |
InChI=1S/C12H6BrClN2O6S/c13-9-3-1-7(5-11(9)15(17)18)23(21,22)8-2-4-10(14)12(6-8)16(19)20/h1-6H |
InChI-Schlüssel |
PCVXJVDPKOUSMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-])[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


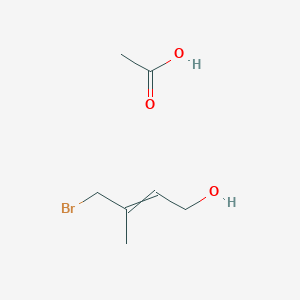
![N-(2-Chloroethyl)-N'-[1-(2,2-dimethylcyclopropyl)ethyl]urea](/img/structure/B14634548.png)
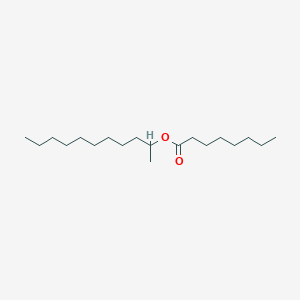


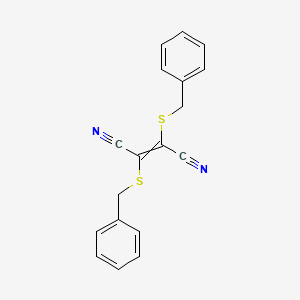
![Bicyclo[3.3.1]nonane, 9-bicyclo[3.3.1]non-9-ylidene-](/img/structure/B14634562.png)
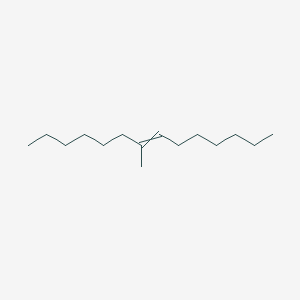

![6-Propylbicyclo[3.2.0]hept-6-en-2-one](/img/structure/B14634576.png)
![4-[4-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14634593.png)
